Cas no 871038-72-1 (Raltegravir potassium)
Raltegravir potassium Chemical and Physical Properties
Names and Identifiers
-
- Raltegravir potassium
- N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
- MK 0518
- Raltegravir Potassium Salt
- Raltegravir (potassium salt)
- Raltegravir Potassiu
- MK0518 potassium salt
- MK-0518 potassium salt
- Raltegravir K
- Raltegravir(MK-0518)
- Isentress
- Raltegravir ( K salt) API
- AK326594
- 43Y000U234
- potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
- C20H20FN6O5.K
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
- 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
- Ralegravir
- Raltegravir potassium [USAN]
- RALTEGRAVIR MONOPOTASSIUM SALT [MI]
- AS-19171
- RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
- CHEMBL518520
- N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
- Raltegravir (potassium)
- AKOS015896594
- RALTEGRAVIR POTASSIUM (USP-RS)
- CS-3263
- RALTEGRAVIR POTASSIUM (MART.)
- Isentress hd
- RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
- MFCD12031642
- 871038-72-1 (potassium)
- UNII-43Y000U234
- RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
- BCP01757
- L000900612 POTASSIUM SALT
- L-000900612 POTASSIUM SALT
- DTXSID501007339
- MK0518 POTASSIUM
- Raltegravir potassium (JAN/USAN)
- 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
- 871038-72-1
- SCHEMBL15939218
- HY-10353A
- MK-518
- Isentress (TN)
- BCPP000092
- RALTEGRAVIR POTASSIUM [USP-RS]
- Potassium, Raltegravir
- AC-2062
- IFUKBHBISRAZTF-UHFFFAOYSA-M
- BR164314
- RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
- potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
- BDBM50480673
- DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
- RALTEGRAVIR POTASSIUM [JAN]
- Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
- MK-0518 POTASSIUM
- CCG-269568
- Raltegravir monopotassium salt
- Raltegravir potassium- Bio-X
- RALTEGRAVIR POTASSIUM [MART.]
- Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
- Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- AB01274746-01
- Q-201657
- Raltegravir potassium [USAN:JAN]
- potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
- RALTEGRAVIR POTASSIUM [ORANGE BOOK]
- D07133
- RALTEGRAVIR POTASSIUM [WHO-DD]
- RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
- N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
- Q27258678
- MK 0518 potassium salt
-
- MDL: MFCD12031642
- Inchi: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
- InChI Key: NLDVPINGTPMESH-UHFFFAOYSA-N
- SMILES: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1
Computed Properties
- Exact Mass: 482.11200
- Monoisotopic Mass: 482.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 843
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 153
Experimental Properties
- Color/Form: Gray white solid
- Density: 1.46
- Melting Point: 282ºC
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 155.07000
- LogP: 2.13150
- Vapor Pressure: No data available
Raltegravir potassium Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Raltegravir potassium Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Raltegravir potassium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-25mg |
Raltegravir potassium |
871038-72-1 | 98+% | 25mg |
1344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-50mg |
Raltegravir potassium |
871038-72-1 | 98+% | 50mg |
2407CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-5mg |
Raltegravir potassium |
871038-72-1 | 98+% | 5mg |
507CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU687-10mg |
Raltegravir potassium |
871038-72-1 | 98+% | 10mg |
761CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001941 |
Raltegravir potassium |
871038-72-1 | European Pharmacopoeia (EP) Reference Standard | ¥1390.02 | 2022-02-21 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001943 |
Raltegravir potassium |
871038-72-1 | European Pharmacopoeia (EP) Reference Standard | 1293.41 | 2021-05-13 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0019-1g |
RALTEGRAVIR POTASSIUM |
871038-72-1 | 95% | 1g |
$200 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-5mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 5mg |
¥768.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-10mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 10mg |
¥1152.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14314-50mg |
Raltegravir potassium salt |
871038-72-1 | 98% | 50mg |
¥3583.00 | 2023-09-09 |
Raltegravir potassium Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Dichloromethane ; 90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid , Triethylamine Solvents: Dichloromethane ; 60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Production Method 4
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 5
2.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 6
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
3.1 -
4.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 7
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone , Water
4.1 -
5.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 8
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 9
Production Method 10
1.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 11
2.1 -
Production Method 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Production Method 13
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 14
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ; 30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide , Sulfoxonium, trimethyl-, iodide (1:1) ; 30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ; 60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Production Method 15
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Production Method 16
2.1 -
3.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid , Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Raltegravir potassium Raw materials
- 1,4-dimethyl but-2-ynedioate
- 5-Methyl-1H-tetrazole
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-methyl-1,3,4-oxadiazole-2-carboxylic acid;potassium salt
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
- ethyl 2-chloro-2-oxo-acetate
- methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- benzyl N-(1-cyano-1-methylethyl)carbamate
- (4-fluorophenyl)methanamine
- Propanoic acid, 2,2-dimethyl-, 2-(1-amino-1-methylethyl)-4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl ester
- Acetohydrazide
- benzyl N-[1-(N-hydroxycarbamimidoyl)-1-methylethyl]carbamate
- 5-methyl-1,3,4-oxadiazole-2-carbonyl Chloride
- Dimethyl sulfoxide
- Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate
- benzyl N-[2-(4-{[(4-fluorophenyl)methyl]carbamoyl}-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamate
Raltegravir potassium Preparation Products
Raltegravir potassium Suppliers
Raltegravir potassium Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Raltegravir potassium
Raltegravir Potassium: A Comprehensive Overview
Raltegravir potassium, with the CAS number 871038-72-1, is a potent antiretroviral drug that has revolutionized the treatment of HIV infection. As a member of the integrase strand transfer inhibitor (INSTI) class, Raltegravir potassium has demonstrated exceptional efficacy in suppressing viral load and improving the quality of life for patients with HIV/AIDS. This article delves into the chemical properties, pharmacokinetics, clinical applications, and recent advancements in research related to Raltegravir potassium.
The chemical structure of Raltegravir potassium is characterized by its ability to inhibit the integrase enzyme, a critical component of the HIV lifecycle. By preventing the integration of viral DNA into the host genome, Raltegravir potassium effectively halts the replication of the virus. This mechanism of action makes it a cornerstone in combination antiretroviral therapy (cART), particularly for treatment-experienced patients who may have developed resistance to other classes of antiretroviral drugs.
Recent studies have highlighted the importance of Raltegravir potassium in achieving sustained virological suppression. A 2023 clinical trial published in *The Lancet* demonstrated that patients treated with Raltegravir potassium in combination with other antiretrovirals experienced a significant reduction in viral load within the first 4 weeks of therapy. This rapid response underscores its role as a first-line option in HIV management.
In terms of pharmacokinetics, Raltegravir potassium exhibits favorable bioavailability and a relatively short half-life, necessitating twice-daily administration. However, its efficacy is not compromised by food intake, making it a convenient option for patients. The drug is primarily metabolized in the liver via cytochrome P450 enzymes, with minimal renal excretion, which reduces the risk of nephrotoxicity compared to other antiretrovirals.
One of the most significant advancements in Raltegravir potassium research is its potential in preventing mother-to-child transmission (MTCT) of HIV. A 2022 study conducted in sub-Saharan Africa revealed that administering Raltegravir potassium to HIV-positive mothers during pregnancy and breastfeeding significantly reduced the risk of transmitting the virus to their infants. This finding has profound implications for global HIV prevention strategies.
Another area of active research involves optimizing dosing regimens for Raltegravir potassium. A 2023 phase III trial explored once-daily administration combined with other INSTIs and found comparable efficacy to twice-daily dosing, suggesting potential simplification of treatment regimens without compromising outcomes.
In conclusion, Raltegravir potassium remains a critical component of HIV therapy due to its potent antiviral activity and favorable safety profile. Ongoing research continues to uncover new applications and refine treatment strategies, ensuring that this drug remains at the forefront of HIV/AIDS management.
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